Pharmacopeial Certification as Key Differentiator
The product is supplied as a USP or EP reference standard with traceability documentation, a feature absent in generic 95% purity batches . The USP and EP monographs for Ketorolac Tromethamine mandate the use of Ketorolac Related Compound D for system suitability and impurity quantitation, a specific application for which a generic chemical cannot be directly substituted without additional, costly, and time-consuming qualification . The certified standard ensures method compliance and data integrity for regulatory review.
| Evidence Dimension | Regulatory Certification and Traceability |
|---|---|
| Target Compound Data | Certified Reference Standard (USP/EP); ≥95% purity with full characterization and traceability documentation |
| Comparator Or Baseline | Generic batch with ≥95% purity (HPLC), no traceability to pharmacopeial standards, limited characterization |
| Quantified Difference | Certification status: Certified vs. Not certified; Data package: Full COA/spectra vs. Minimal/Purity-only |
| Conditions | Regulatory pharmaceutical quality control (QC) and ANDA submissions |
Why This Matters
Procurement of a certified reference standard ensures immediate compliance with regulatory methods, eliminating the need for in-house qualification and reducing the risk of costly analytical method failures during audits.
